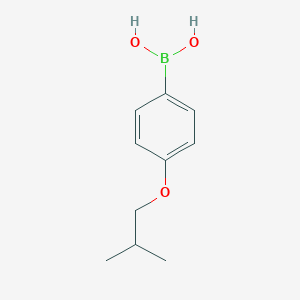

4-Isobutoxyphenylboronic acid

Übersicht

Beschreibung

4-Isobutoxyphenylboronic acid is an organic compound with the molecular formula C10H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with an isobutoxy group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxyphenylboronic acid typically involves the reaction of 4-bromophenol with isobutyl bromide in the presence of a base to form 4-isobutoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is carried out under inert conditions, typically at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Thermal Dehydration to Boroxines

4-Isobutoxyphenylboronic acid undergoes thermal dehydration to form boroxine derivatives. This reaction occurs at elevated temperatures (80–110°C) and involves the elimination of water molecules to yield cyclic boroxine structures . Key findings include:

-

Dehydration Pathway :

where R = 4-isobutoxyphenyl.

-

Thermal Stability :

Table 1: Thermal Behavior of Isobutoxyphenylboronic Acid Isomers

| Isomer | Dehydration Onset (°C) | Boroxine Melting Point (°C) |

|---|---|---|

| Ortho | N/A (melts at 85°C) | Not observed |

| Meta | ~80 | 105 |

| Para | 80–110 | 140 |

Solubility in Organic Solvents

The solubility of this compound is solvent-dependent and correlates with intermolecular interactions. Experimental data were modeled using the λh-equation :

where = solute mole fraction, = melting temperature, and , are adjustable parameters.

Key Solubility Trends:

-

Solvent Compatibility :

-

Highest solubility in 3-pentanone.

-

Lower solubility in dipropyl ether and methylcyclohexane.

-

-

Comparative Solubility (Mole Fraction at 25°C) :

Solvent Para Isomer () Meta Isomer () Ortho Isomer () 3-Pentanone 0.012 0.015 0.045 Chloroform 0.008 0.007 0.025 Methylcyclohexane 0.003 0.002 0.010

The para isomer’s lower solubility compared to the ortho isomer is attributed to stronger intermolecular hydrogen bonding in its crystalline structure .

Hydrogen Bonding and Structural Effects

The boronic acid group participates in hydrogen bonding, which impacts reactivity and stability:

-

Para Isomer : Forms intermolecular hydrogen bonds between dimeric units, leading to tighter crystal packing and reduced solubility .

-

Ortho Isomer : Exhibits intramolecular hydrogen bonding between the boronic acid OH and alkoxy oxygen, weakening intermolecular interactions and enhancing solubility .

Correlation of Solubility Data

The λh-equation effectively modeled solubility across solvents, with parameters summarized below:

Table 2: λh-Equation Parameters for Para Isomer

| Solvent | λ | (K) | (K) |

|---|---|---|---|

| Chloroform | 3.2895 | 1.7413 | 402.9 |

| 3-Pentanone | 8.5 \times 10^3 | 3.843 \times 10^{-4} | 1.64 \times 10^{-10} |

| Methylcyclohexane | 0.2296 | 4.228 | 353.8 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the most significant applications of boronic acids, including 4-isobutoxyphenylboronic acid, is in the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The introduction of the isobutoxy group enhances the solubility and reactivity of the boronic acid, making it a valuable reagent for synthesizing biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

this compound can also serve as a versatile building block for the functionalization of aromatic compounds. Its ability to undergo various reactions, such as amination and Diels-Alder reactions, allows for the synthesis of complex organic molecules with specific functional groups tailored for particular applications .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized to create polymers with dynamic properties. The compound can participate in the formation of covalent organic frameworks (COFs) and stimuli-responsive materials. For instance, polymers synthesized using boronic acids exhibit self-healing properties due to reversible covalent bonding mechanisms, which are inspired by natural systems like sea cucumbers .

Nanostructured Materials

The compound has been employed in the development of nanostructured materials that can be used in drug delivery systems. Its ability to form stable complexes with sugars makes it suitable for creating biosensors and drug carriers that respond to biological stimuli .

Biomedical Applications

Drug Development

this compound has potential applications in drug development, particularly as an inhibitor of hydrolytic enzymes and in boron neutron capture therapy (BNCT). Its structural properties allow it to interact selectively with biological molecules, making it a candidate for designing new therapeutic agents .

Sensing Applications

The compound is also being explored for its use in biosensors designed to detect carbohydrates and other biomolecules. The unique recognition properties of boronic acids enable the development of sensors that can operate under physiological conditions, providing valuable tools for medical diagnostics .

Case Study 1: Self-Healing Polymers

A study highlighted the synthesis of a self-healing polymer using this compound as a cross-linking agent. The polymer demonstrated excellent mechanical properties and the ability to recover from damage through dynamic covalent bonding mechanisms. This property opens avenues for applications in wearable electronics and soft robotics .

Case Study 2: Drug Delivery Systems

Research conducted by Zhang et al. utilized iminoboronate chemistry involving this compound to design ROS-responsive nanocarriers for cancer therapy. These nanocarriers showed improved release profiles correlated with reactive oxygen species levels within cancer cells, demonstrating their potential efficacy in targeted drug delivery systems .

Table 1: Solubility of Isobutoxyphenylboronic Acids in Organic Solvents

| Isomer | Chloroform (g/L) | Acetone (g/L) | 3-Pentanone (g/L) |

|---|---|---|---|

| Ortho-Isobutoxy | 22.0 | 24.0 | 26.0 |

| Meta-Isobutoxy | 18.0 | 20.5 | 22.0 |

| Para-Isobutoxy | 20.0 | 21.5 | 23.0 |

This table illustrates the solubility differences among various isomers of isobutoxyphenylboronic acids in common organic solvents, indicating that the ortho-isomer generally exhibits superior solubility characteristics .

Wirkmechanismus

The mechanism of action of 4-Isobutoxyphenylboronic acid primarily involves its ability to form reversible covalent bonds with nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the boronic acid group can interact with diols and other nucleophiles, making it useful for enzyme inhibition studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Isobutylphenylboronic acid

- 4-Carboxyphenylboronic acid

- 4-Cyano-3-isobutoxyphenylboronic acid

- 2-Isobutoxy-5-methylphenylboronic acid

Uniqueness

4-Isobutoxyphenylboronic acid is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role. Its ability to form stable yet reversible covalent bonds with nucleophiles also sets it apart from other boronic acids, making it a valuable tool in both synthetic and biological applications .

Biologische Aktivität

4-Isobutoxyphenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound (C10H15BO2) is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial in its biological interactions, particularly in enzyme inhibition and drug delivery systems.

The biological activity of boronic acids, including this compound, often involves their interaction with enzymes through the formation of boronate esters. This interaction can inhibit various enzymatic processes, particularly those involving serine proteases and β-lactamases. The unique reactivity of the boronic acid moiety allows for selective targeting of specific biological pathways.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest at the G2/M phase. This effect was observed in U266 cells with an IC50 value of approximately 8.21 nM, indicating strong potency as a proteasome inhibitor .

Antibacterial Activity

The compound also demonstrates antibacterial activity, particularly against resistant strains of bacteria. It has been identified as a β-lactamase inhibitor, with studies showing it binds effectively to class C β-lactamases, enhancing the efficacy of β-lactam antibiotics. Inhibitory constants (Ki) for the compound have been reported as low as 0.004 µM against certain resistant strains .

Data Table: Summary of Biological Activities

| Activity Type | IC50/Ki Value | Target | Reference |

|---|---|---|---|

| Anticancer | 8.21 nM | U266 Cancer Cells | |

| Antibacterial | 0.004 µM | Class C β-Lactamases | |

| Inhibition Mechanism | - | Covalent binding to serine residues |

Case Study 1: Anticancer Efficacy

A study conducted on multiple cancer cell lines demonstrated that this compound effectively inhibits cell growth through proteasome inhibition. The mechanism involves blocking the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells. This finding underscores its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Combating Antibiotic Resistance

In another study focusing on antibiotic resistance, this compound was tested alongside conventional antibiotics against resistant strains of Escherichia coli. The results indicated that co-administration significantly enhanced the efficacy of β-lactam antibiotics, reducing the minimum inhibitory concentration (MIC) required for bacterial eradication.

Eigenschaften

IUPAC Name |

[4-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIPLLNDFCCBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584553 | |

| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153624-44-3 | |

| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153624-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the hydrophobicity of 4-Isobutoxyphenylboronic acid affect its interaction with PHOS-PEO in aqueous solutions?

A1: The research paper [] investigates the co-assembly behavior of PHOS-PEO with three different phenylboronic acids, including this compound (i-Bu), each varying in hydrophobicity. The study found that only the most hydrophobic phenylboronic acid (4-Dodecyloxyphenylboronic acid) led to the formation of stable nanoparticles with intermixed PHOS and PEO blocks. this compound, being less hydrophobic, did not exhibit this behavior. The study suggests that a certain degree of hydrophobicity is crucial for the phenylboronic acid to effectively interact with the hydrophobic PHOS segments and induce the formation of well-defined nanoparticles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.